1-Acetyl-1H-pyrrole-2-sulfonic acid

Regioselectivity Positional Isomer Sulfonation

1-Acetyl-1H-pyrrole-2-sulfonic acid (CAS 857422-45-8) is a heterocyclic organic compound with the molecular formula C₆H₇NO₄S and a molecular weight of 189.19 g/mol. The structure consists of a pyrrole ring bearing an N-acetyl group at the 1-position and a sulfonic acid group at the 2-position.

Molecular Formula C6H7NO4S
Molecular Weight 189.19 g/mol
CAS No. 857422-45-8
Cat. No. B12871117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-pyrrole-2-sulfonic acid
CAS857422-45-8
Molecular FormulaC6H7NO4S
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC=C1S(=O)(=O)O
InChIInChI=1S/C6H7NO4S/c1-5(8)7-4-2-3-6(7)12(9,10)11/h2-4H,1H3,(H,9,10,11)
InChIKeyYNLCAFXWMSJEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-pyrrole-2-sulfonic acid (CAS 857422-45-8): Molecular Identity and Chemical Class


1-Acetyl-1H-pyrrole-2-sulfonic acid (CAS 857422-45-8) is a heterocyclic organic compound with the molecular formula C₆H₇NO₄S and a molecular weight of 189.19 g/mol . The structure consists of a pyrrole ring bearing an N-acetyl group at the 1-position and a sulfonic acid group at the 2-position . The compound's InChIKey is YNLCAFXWMSJEKI-UHFFFAOYSA-N, and its calculated density is 1.5 ± 0.1 g/cm³ . As a pyrrole sulfonic acid derivative, it is commercially available as a research chemical and building block for further synthetic transformations .

Synthetic Utility
Regioselective building block for 2-substituted pyrrole derivatives
Aqueous Compatibility
Sulfonic acid group enables water-soluble pyrrole scaffold for aqueous-phase reactions
MedChem Scaffold
Core motif convertible to sulfonamide pharmacophores for early-stage drug discovery

Why 1-Acetyl-1H-pyrrole-2-sulfonic acid (857422-45-8) Cannot Be Replaced by In-Class Analogs


Simple substitution with other pyrrole sulfonic acid derivatives or 1-acetylpyrroles is not scientifically valid for critical applications. The 2-position of the pyrrole ring is the primary site for electrophilic substitution, and the combination of the electron-withdrawing N-acetyl group with a 2-sulfonic acid moiety creates a distinct electronic environment that governs both reactivity and any potential biological recognition [1]. The regioisomeric 3-sulfonic acid derivative (CAS 857422-43-6) possesses an identical molecular formula and molecular weight but differs fundamentally in the spatial orientation of the acidic group, resulting in different steric and electronic properties . Furthermore, 1-acetylpyrroles exhibit restricted rotation of the N-acyl group (ΔF‡ = 14.1 kcal/mol for 1-formylpyrrole), and the introduction of a 2-sulfonic acid substituent may further modulate this conformational behavior [2]. These structural distinctions mandate compound-specific procurement for any research requiring precise positional control of the sulfonic acid functionality on the N-protected pyrrole scaffold.

Regioisomeric Mismatch
3-Sulfonic acid isomer (CAS 857422-43-6) shares molecular formula but differs in spatial orientation and electronic environment, altering reactivity and application fit.
Non-Sulfonated Analog
1-Acetylpyrrole lacks the sulfonic acid group, resulting in neutral, hydrophobic character unsuitable for aqueous workflows or acid-requiring transformations.
N-Acyl Conformational Effects
Restricted rotation of the N-acetyl group, modulated by 2-substitution, may shift spectroscopic signatures and steric properties relative to other pyrrole derivatives.

Quantitative Differentiation Evidence: 1-Acetyl-1H-pyrrole-2-sulfonic acid (857422-45-8) vs. Comparators


Positional Isomerism: 2-Sulfonic Acid vs. 3-Sulfonic Acid Regioisomer

The 2-sulfonic acid isomer (857422-45-8) and the 3-sulfonic acid isomer (857422-43-6) share identical molecular formula (C₆H₇NO₄S) and molecular weight (189.19 g/mol) . The sulfonic acid group at the 2-position occupies the most electron-rich carbon of the pyrrole ring, which is the preferential site for electrophilic attack and subsequent derivatization reactions [1]. In contrast, the 3-position is less activated toward electrophilic substitution. This positional difference directly impacts the compound's utility in synthetic sequences requiring specific regiochemical control.

Positional Isomerism
Head-to-head
2-sulfonic acid vs 3-sulfonic acid regioisomer; identical MW, distinct InChIKey (YNLCAFXWMSJEKI vs PHQCDEFVOIYZIS).
Regioisomeric identity confirmed; incorrect isomer cannot serve as direct replacement.
Verify identity via InChIKey or NMR before use.
Regioselectivity Positional Isomer Sulfonation

Sulfonic Acid vs. Non-Sulfonated Parent: 1-Acetylpyrrole

1-Acetylpyrrole (CAS 609-46-1) lacks a sulfonic acid group and is consequently a neutral, relatively hydrophobic molecule with limited water solubility [1]. The introduction of the sulfonic acid group at the 2-position in 1-Acetyl-1H-pyrrole-2-sulfonic acid (857422-45-8) confers strong acidity (predicted pKa < 1) and high aqueous solubility due to the -SO₃H moiety . This functional group transformation drastically alters the compound's physicochemical profile, enabling applications requiring water-soluble pyrrole scaffolds that are inaccessible with the non-sulfonated parent.

Acidity & Solubility
Class-level
Sulfonic acid group imparts strong acidity (predicted pKa<1) and water solubility vs. hydrophobic 1-acetylpyrrole.
Enables aqueous-phase synthetic or assay workflows.
Experimental pKa and solubility not reported.
Acidity Water Solubility Sulfonation

Synthetic Accessibility: Regioselective Zinc-Mediated Acylation/Sulfonation

A general method for synthesizing 2-acetyl and 2-sulfonyl pyrrole derivatives employs zinc metal in toluene at ambient temperature to promote regioselective acylation and sulfonation of pyrroles [1]. This method demonstrates high regioselectivity for the 2-position, which is directly relevant to the synthesis of the target 2-sulfonic acid isomer. While specific yield data for 1-Acetyl-1H-pyrrole-2-sulfonic acid are not reported in the abstract, the methodology provides a viable synthetic route that may offer advantages over alternative sulfonation approaches (e.g., sulfur trioxide-pyridine complex) in terms of regiocontrol and reaction conditions [2].

Synthetic Route
Cross-study comparable
Zinc-mediated acylation/sulfonation at ambient temperature; high 2-regioselectivity reported for analogous substrates.
Milder conditions may offer improved regiocontrol vs. SO₃-pyridine method.
Yield data for this specific compound not published.
Synthesis Regioselectivity Yield

Potential as a Building Block for P-CAB Pharmacophores

Multiple recent patents (US10913714B2, CN-116239606-A) disclose pyrrole sulfonyl derivatives as potassium-competitive acid blockers (P-CABs), a class of gastric acid secretion inhibitors [1]. These patents describe complex sulfonyl pyrroles with substituents on the pyrrole nitrogen. 1-Acetyl-1H-pyrrole-2-sulfonic acid (857422-45-8) shares the core N-acyl pyrrole sulfonic acid motif and may serve as a synthetic intermediate or starting material for constructing more elaborate P-CAB candidates. The compound's 2-sulfonic acid group can be converted to sulfonyl chloride or sulfonamide functionalities, which are key pharmacophoric elements in the patented structures [2].

P-CAB Pharmacophore Potential
Class-level inference
Core N-acyl pyrrole-2-sulfonic acid motif convertible to sulfonamide, aligning with patented P-CAB structures.
May support early-stage sulfonyl pyrrole drug discovery research.
No pharmacological data for this compound.
P-CAB Gastric Acid Secretion Medicinal Chemistry

Reactivity: N-Acetyl Protecting Group Stability

The N-acetyl group in 1-Acetyl-1H-pyrrole-2-sulfonic acid serves as a protecting group for the pyrrole nitrogen, enhancing stability under acidic and oxidative conditions compared to the free NH pyrrole-2-sulfonic acid . While direct comparative kinetic data for hydrolysis of this specific compound are not available in the public domain, studies on N-acetylpyrrole indicate that the N-acetyl group is relatively stable under neutral and mildly acidic conditions but can be hydrolyzed under strongly basic or acidic conditions [1]. The presence of the electron-withdrawing 2-sulfonic acid group may further influence the hydrolytic stability of the N-acetyl moiety. Users should verify stability under their specific reaction conditions.

N-Acetyl Protecting Group
Class-level inference
N-acetyl group predicted stable under neutral/mildly acidic conditions; stability under harsh conditions may be influenced by 2-SO₃H.
Protection suitable for multi-step synthesis; stability verification recommended.
No direct hydrolytic stability data available.
Protecting Group Hydrolysis Stability

Electronic Properties: Impact of 2-Substitution on UV-Vis Absorption

Studies on 1-acetylpyrrole and its derivatives reveal that the longest wavelength absorption band is sensitive to the extent of conjugation between the pyrryl and carbonyl groups [1]. Steric hindrance that disrupts coplanarity leads to disappearance of this band. The introduction of a bulky sulfonic acid group at the 2-position in 1-Acetyl-1H-pyrrole-2-sulfonic acid may induce steric interactions that influence the N-acetyl group's rotational freedom and, consequently, the compound's UV-Vis absorption characteristics. While quantitative spectral data for this specific compound are not available, this class-level behavior suggests that its electronic properties will differ measurably from those of the unsubstituted 1-acetylpyrrole or the 3-sulfonic acid isomer.

UV-Vis Absorption
Class-level inference
2-sulfonic acid may sterically perturb N-acetyl conjugation, potentially shifting longest-wavelength absorption vs. 1-acetylpyrrole.
Spectroscopic properties may differ; isomer substitution may alter photophysical readouts.
Quantitative UV-Vis data not reported.
UV-Vis Electronics Spectroscopy

Recommended Application Scenarios for 1-Acetyl-1H-pyrrole-2-sulfonic acid (857422-45-8) Based on Evidence


Synthesis of 2-Substituted Pyrrole Derivatives via Regioselective Transformations

Utilize the compound's 2-sulfonic acid group as a directing or activating moiety for further regioselective functionalization. The 2-position is the most electron-rich site on the pyrrole ring, and the sulfonic acid can be converted to sulfonyl chloride or sulfonamide for subsequent coupling reactions [1]. This scenario is supported by the regioisomeric differentiation evidence and the zinc-mediated synthetic methodology [2].

Medicinal Chemistry Building Block for P-CAB and Sulfonamide-Based Drug Discovery

Employ the compound as a versatile intermediate for constructing pyrrole sulfonamide pharmacophores relevant to potassium-competitive acid blockers (P-CABs) [3]. The N-acetyl group provides protection during synthetic sequences, while the sulfonic acid can be activated for sulfonamide formation. This application directly leverages the class-level evidence linking the scaffold to patented P-CAB structures [4].

Water-Soluble Pyrrole Scaffold for Aqueous-Phase Reactions or Biological Assays

Take advantage of the sulfonic acid group's strong acidity and water solubility to conduct reactions or assays in aqueous media where non-sulfonated pyrroles would precipitate or partition poorly . This scenario is supported by the physicochemical differentiation evidence comparing the compound to 1-acetylpyrrole.

Structure-Activity Relationship (SAR) Studies on 2- vs. 3-Substituted Pyrroles

Use the compound as a defined positional isomer in SAR campaigns to assess the biological or chemical impact of relocating a sulfonic acid group from the 2- to the 3-position of the N-acetylpyrrole core . This application is directly supported by the head-to-head regioisomer comparison evidence.

Application
Selection Property
Validation Focus
Synthesis of 2-substituted pyrroles
Regioselective sulfonic acid activation
Regiochemical outcome by NMR/HPLC
Medicinal chemistry (P-CAB)
Sulfonamide-forming potential
Pharmacophore SAR and potency assays
Aqueous-phase reactions
Water solubility and acidity
Reaction yield and homogeneity in aqueous media
SAR: 2- vs 3-substitution
Regioisomeric identity
Comparative reactivity and biological readouts

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